molecular formula C18H12N2O3S B2507613 3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797599-83-7

3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2507613
CAS No.: 1797599-83-7
M. Wt: 336.37
InChI Key: PEFRLMMNVVFFAX-UHFFFAOYSA-N
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Description

3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core with cyano, furan, and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the cyanoacetylation of amines, where cyanoacetamide derivatives are prepared by treating substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions often involve solvent-free methods or the use of dimethylformamide (DMF) with potassium hydroxide as a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods would be critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-5-methoxy-2-methyl-benzamide
  • 3-chloro-N-(2-furylmethyl)benzamide
  • N-(1-(2-furylmethyl)amino)carbonyl-2-(3-phenoxyphenyl)vinyl)benzamide

Uniqueness

3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic properties. This makes it particularly valuable in the synthesis of materials for electronic applications .

Properties

IUPAC Name

3-cyano-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFRLMMNVVFFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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